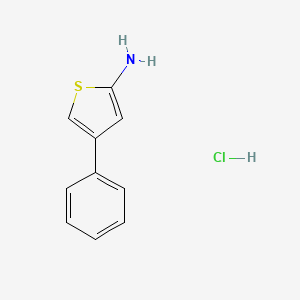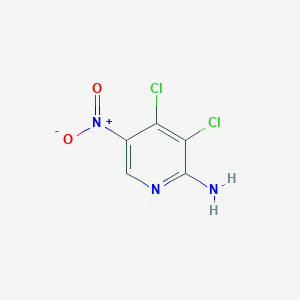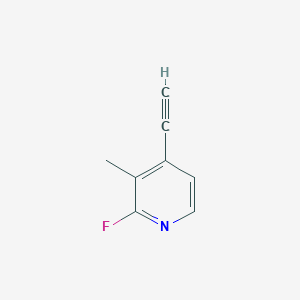
4-Ethynyl-2-fluoro-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-2-fluoro-3-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an ethynyl group at the fourth position, a fluorine atom at the second position, and a methyl group at the third position on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-fluoro-3-methylpyridine typically involves multi-step organic reactions. One common method starts with the fluorination of 3-methylpyridine to introduce the fluorine atom at the second position. This can be achieved using reagents such as Selectfluor® or other fluorinating agents . The ethynyl group can be introduced through a Sonogashira coupling reaction, where an ethynyl halide reacts with the fluorinated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions: 4-Ethynyl-2-fluoro-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base and a transition metal catalyst.
Major Products:
Oxidation: Formation of this compound-1-oxide.
Reduction: Formation of 4-ethynyl-2-fluoro-3-methylpiperidine.
Substitution: Formation of 4-ethynyl-2-substituted-3-methylpyridine derivatives.
科学研究应用
4-Ethynyl-2-fluoro-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-Ethynyl-2-fluoro-3-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets within proteins, increasing its binding affinity and specificity .
相似化合物的比较
2-Fluoro-3-methylpyridine: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynyl-3-methylpyridine: Lacks the fluorine atom, affecting its chemical properties and biological activity.
2-Ethynyl-3-fluoro-5-methylpyridine: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 4-Ethynyl-2-fluoro-3-methylpyridine is unique due to the combined presence of the ethynyl, fluorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H6FN |
|---|---|
分子量 |
135.14 g/mol |
IUPAC 名称 |
4-ethynyl-2-fluoro-3-methylpyridine |
InChI |
InChI=1S/C8H6FN/c1-3-7-4-5-10-8(9)6(7)2/h1,4-5H,2H3 |
InChI 键 |
JDYZTDMNTRRMIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1F)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
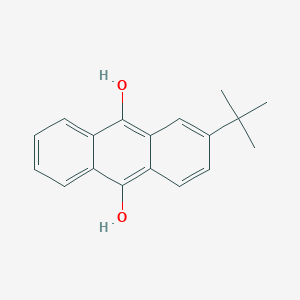
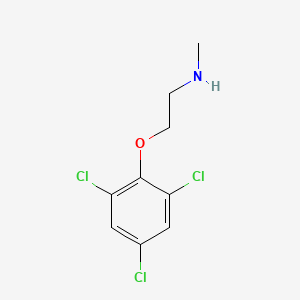
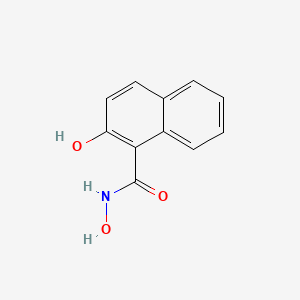

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
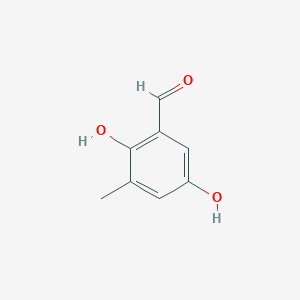
![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
